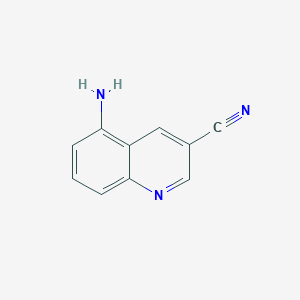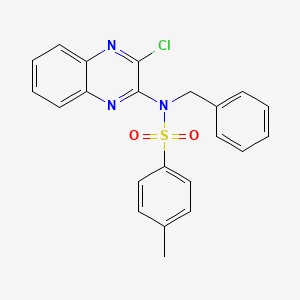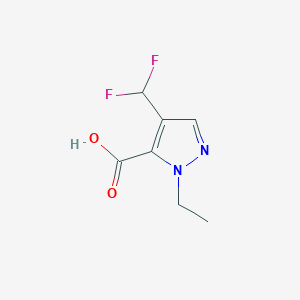![molecular formula C16H21N3O B2814178 N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide CAS No. 1436089-99-4](/img/structure/B2814178.png)
N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide” is a complex organic compound. It contains a cyclohexyl group, a cyano group, a pyridinyl group, and a propanamide group. Cyclohexyl refers to a cyclic structure of six carbon atoms . The cyano group (-CN) consists of a carbon and nitrogen atom triple bonded together . Pyridinyl refers to a six-membered ring containing five carbon atoms and one nitrogen atom . Propanamide is a functional group derived from propanoic acid where the -OH group is replaced by an -NH2 group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would introduce a cyclic structure, the cyano group would introduce polarity, and the pyridinyl and propanamide groups would introduce additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano group and the cyclic cyclohexyl group could influence its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Chemical Inhibitors and Drug Metabolism
The study of cytochrome P450 (CYP) isoforms in human liver microsomes has revealed the critical role of chemical inhibitors in understanding drug metabolism and potential drug-drug interactions (DDIs). The selectivity of such inhibitors towards specific CYP isoforms aids in the precise phenotyping of drugs, which is essential for predicting DDIs and ensuring drug safety (Khojasteh et al., 2011).
Medicinal Importance of Pyridine Derivatives
Pyridine derivatives are highlighted for their extensive biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The structural versatility of pyridine rings allows for the design of compounds with specific biological targets, offering a broad spectrum of applications in medicinal chemistry (Abu-Taweel et al., 2022).
Synthesis and Application of Heterocyclic Compounds
The synthesis and application of heterocyclic compounds, such as N-oxides derived from pyridine, have been explored for their potential in drug development. These compounds exhibit a range of biological activities and have been employed as intermediates in the synthesis of metal complexes, catalysts, and medicinal agents. The diversity of heterocyclic N-oxide molecules underscores their significance in organic synthesis and pharmaceutical research (Li et al., 2019).
Catalytic Applications in Organic Synthesis
The development of hybrid catalysts for the synthesis of complex organic molecules, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, illustrates the importance of catalysis in modern synthetic chemistry. These catalysts enable efficient and selective reactions, facilitating the production of compounds with potential medicinal applications (Parmar et al., 2023).
Advanced Materials and Chemosensing
The study of pyridine derivatives extends beyond medicinal chemistry to include applications in chemosensing and materials science. These compounds have been utilized as sensors for various ions and molecules, demonstrating the versatility of pyridine-based materials in analytical and environmental monitoring (Altaf et al., 2015).
Propiedades
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c17-12-15(13-6-2-1-3-7-13)19-16(20)10-9-14-8-4-5-11-18-14/h4-5,8,11,13,15H,1-3,6-7,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZQQDDGESZGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide](/img/structure/B2814095.png)

![Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2814100.png)
![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![Methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2814104.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2814106.png)
![4-chlorophenyl 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl sulfone](/img/structure/B2814108.png)

![(1R,5R)-1-Propan-2-yl-3-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B2814114.png)

![1-Oxaspiro[2.4]heptane](/img/structure/B2814117.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2814118.png)